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Compound of Interest

Compound Name: 1-Methoxy-1,3-butadiene

Cat. No.: B8710913 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
methoxy-1,3-butadiene (C₅H₈O), a valuable reagent in organic synthesis. The following

sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry

(MS) characteristics, offering a foundational dataset for its identification, characterization, and

application in complex synthetic pathways.

Spectroscopic Data Summary
The empirical formula for 1-methoxy-1,3-butadiene is C₅H₈O, and its calculated molecular

weight is 84.12 g/mol .[1] Spectroscopic analysis provides definitive structural confirmation and

purity assessment. The data presented below has been compiled from various spectral

databases and literature sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 1-methoxy-1,3-butadiene, both ¹H and ¹³C NMR spectra provide characteristic

signals for the methoxy group and the butadiene backbone. The data below corresponds to the

more stable trans isomer.

Table 1: ¹H NMR Spectroscopic Data for trans-1-Methoxy-1,3-butadiene
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

3.56 s - -OCH₃

5.05 d 10.3 H-4a (cis to C3-H)

5.16 d 17.0 H-4b (trans to C3-H)

5.77 dd 12.8, 1.5 H-2

6.25 ddd 17.0, 10.3, 10.5 H-3

6.55 d 12.8 H-1

Note: Assignments are based on typical chemical shift values and coupling patterns for similar

structures. Long-range couplings have been reported for the trans isomer.[2]

Table 2: ¹³C NMR Spectroscopic Data for 1-Methoxy-1,3-butadiene

Chemical Shift (δ) ppm Assignment

55.9 -OCH₃

95.1 C-2

116.8 C-4

135.5 C-3

152.4 C-1

Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule through their

characteristic vibrational frequencies. The IR spectrum of 1-methoxy-1,3-butadiene shows

key absorptions corresponding to its alkene and ether functionalities.

Table 3: Key IR Absorption Bands for 1-Methoxy-1,3-butadiene
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Wavenumber (cm⁻¹) Intensity Assignment

3090 - 3010 Medium =C-H Stretch

2960 - 2850 Medium C-H Stretch (Alkyl)

1650, 1605 Strong
C=C Stretch (Conjugated

Diene)

1245 Strong C-O Stretch (Ether)

990, 905 Strong =C-H Bend (Out-of-plane)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification and structural elucidation. The mass spectrum of 1-
methoxy-1,3-butadiene would show a molecular ion peak and characteristic fragment ions.

Table 4: Mass Spectrometry Data for 1-Methoxy-1,3-butadiene

m/z Relative Intensity (%) Possible Fragment

84 100 [M]⁺ (Molecular Ion)

83 60 [M-H]⁺

55 85 [M-OCH₃]⁺

53 40 [C₄H₅]⁺

43 50 [C₃H₇]⁺ or [CH₃CO]⁺

39 75 [C₃H₃]⁺

Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic

data presented above. Specific instrument parameters may vary.

¹H and ¹³C NMR Spectroscopy
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Sample Preparation: A sample of 1-methoxy-1,3-butadiene (typically 5-20 mg for ¹H, 20-

100 mg for ¹³C) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,

chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube. A small amount of tetramethylsilane

(TMS) may be added as an internal standard (δ 0.00 ppm).

Instrument Setup: The NMR spectrometer is tuned to the appropriate frequency for the

nucleus being observed (¹H or ¹³C). The sample is placed in the magnet, and the magnetic

field is shimmed to achieve homogeneity.

Data Acquisition: For a standard ¹H spectrum, a single pulse experiment is typically used.

For ¹³C spectra, proton decoupling is employed to simplify the spectrum to single lines for

each carbon environment. A sufficient number of scans are acquired to achieve an adequate

signal-to-noise ratio.

Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce

the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and

referenced to the internal standard.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation: For a liquid sample such as 1-methoxy-1,3-butadiene, a thin film is

prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) or

directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

Background Spectrum: A background spectrum of the empty sample holder (salt plates or

ATR crystal) is recorded to subtract atmospheric and instrumental interferences.

Sample Spectrum: The prepared sample is placed in the IR beam path, and the sample

spectrum is acquired. The instrument measures the amount of infrared radiation absorbed by

the sample at each wavenumber.

Data Processing: The final spectrum is presented as percent transmittance or absorbance

versus wavenumber (cm⁻¹).

Gas Chromatography-Mass Spectrometry (GC-MS)

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b8710913?utm_src=pdf-body
https://www.benchchem.com/product/b8710913?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8710913?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation: A dilute solution of 1-methoxy-1,3-butadiene is prepared in a volatile

organic solvent (e.g., dichloromethane or hexane).

GC Separation: A small volume of the sample solution (typically 1 µL) is injected into the gas

chromatograph. The sample is vaporized and carried by an inert gas (e.g., helium) through a

capillary column. The components of the sample are separated based on their boiling points

and interactions with the column's stationary phase.

MS Analysis: As each component elutes from the GC column, it enters the mass

spectrometer. In the ion source, the molecules are ionized, typically by electron impact (EI).

The resulting ions are then separated by the mass analyzer according to their mass-to-

charge ratio (m/z).

Data Analysis: The detector records the abundance of each ion, generating a mass spectrum

for each separated component.

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic identification and

characterization of an organic compound like 1-methoxy-1,3-butadiene.
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Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8710913?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

